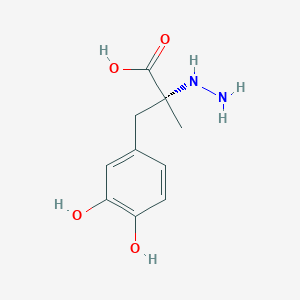

R-(+)-Carbidopa

Übersicht

Beschreibung

An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.

Wissenschaftliche Forschungsanwendungen

Management der Parkinson-Krankheit

R-(+)-Carbidopa: wird hauptsächlich zur Behandlung der Parkinson-Krankheit (PD) eingesetzt. Es ist ein Inhibitor des Enzyms aromatische L-Aminosäure-Decarboxylase (AADC), das die periphere Umwandlung von Levodopa in Dopamin verhindert . So kann mehr Levodopa die Blut-Hirn-Schranke passieren, wo es in Dopamin umgewandelt werden kann, was für die Behandlung der Symptome der PD unerlässlich ist.

T-Zell-Aktivierung und Autoimmunität

Jüngste Studien haben gezeigt, dass Carbidopa die T-Zell-Aktivierung hemmen kann und ein therapeutisches Potenzial bei der Behandlung von Autoimmunerkrankungen haben könnte. Es wurde gezeigt, dass es Erkrankungen wie die experimentelle autoimmune Enzephalomyelitis (EAE), ein Modell für Multiple Sklerose, lindert .

Enzymhemmung in der Biochemie

In der biochemischen Forschung ist Carbidopas Rolle als Enzymhemmer von großem Interesse. Es stellt eine Modellverbindung dar, um die Hemmungsmechanismen der AADC und ihre Auswirkungen auf die Neurotransmittersynthese zu untersuchen, was für das Verständnis verschiedener neurologischer Erkrankungen entscheidend ist .

Pharmakokinetik

Carbidopa wurde auf seine pharmakokinetischen Eigenschaften untersucht. Das Verständnis, wie es mit anderen Medikamenten interagiert und seine Absorption, Verteilung, Metabolismus und Ausscheidung (ADME) profile sind für die Optimierung von PD-Behandlungsschemata und die Minimierung von Nebenwirkungen unerlässlich .

Stoffwechselstudien

In der Stoffwechselforschung wird Carbidopa verwendet, um die antioxidativen Aktivitäten in menschlichen Zellen zu untersuchen. Studien haben seine Rolle bei der Reduzierung von oxidativem Stress impliziert, der ein Faktor bei der Pathogenese der PD und anderer neurodegenerativer Erkrankungen ist .

Therapeutische Anwendungen über PD hinaus

Über seine primäre Verwendung bei PD hinaus deutet Carbidopas Wirkmechanismus auf potenzielle therapeutische Anwendungen bei Erkrankungen hin, bei denen die Dopaminregulation eine Rolle spielt. Dazu gehören bestimmte Stoffwechselstörungen und möglicherweise einige psychiatrische Erkrankungen, bei denen Dopamin eine Rolle spielt .

Wirkmechanismus

Target of Action

R-(+)-Carbidopa, also known as ®-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid, Lopac-C-126, or (2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, primarily targets the enzyme aromatic amino acid decarboxylase (DDC) . DDC plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

Carbidopa acts as an inhibitor of DDC , preventing the peripheral metabolism of levodopa . This is significant because levodopa can cross the blood-brain barrier, while dopamine cannot . Therefore, the administration of carbidopa is essential to prevent the transformation of external levodopa to dopamine before reaching the main action site in the brain .

Biochemical Pathways

The inhibition of DDC by Carbidopa affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine . This increases dopamine availability, which can enhance the effectiveness of the remaining neurons and alleviate symptoms in conditions such as Parkinson’s disease .

Pharmacokinetics

It is always administered concomitantly with levodopa .

Result of Action

The primary result of Carbidopa’s action is the increased availability of dopamine in the brain. By inhibiting DDC and preventing the peripheral metabolism of levodopa, more levodopa is able to cross the blood-brain barrier and be converted to dopamine in the brain . This can help alleviate symptoms in conditions characterized by a deficiency of dopamine, such as Parkinson’s disease .

Biochemische Analyse

Biochemical Properties

R-(+)-Carbidopa plays a significant role in biochemical reactions, particularly as an inhibitor of DDC . This interaction with DDC is crucial as it inhibits the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its primary function is to influence cell function by increasing the availability of dopamine in the brain, which is deficient in conditions like Parkinson’s disease . This increase in dopamine availability can enhance the effectiveness of the remaining neurons and alleviate symptoms of the disease .

Molecular Mechanism

The mechanism of action of this compound is primarily through its inhibitory effect on DDC . By inhibiting DDC, this compound prevents the peripheral metabolism of levodopa to dopamine, allowing more levodopa to reach the brain where it is converted to dopamine . This mechanism enhances the availability of dopamine in the brain, improving neuronal function and alleviating symptoms of Parkinson’s disease .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in enhancing the effectiveness of levodopa therapy in Parkinson’s disease

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . It interacts with the enzyme DDC, inhibiting its function and thereby influencing the metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in enhancing levodopa therapy. It works primarily by inhibiting DDC in the peripheral tissues, allowing more levodopa to reach the brain

Eigenschaften

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNLOMSOLWIDK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28875-92-5 | |

| Record name | Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028875925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

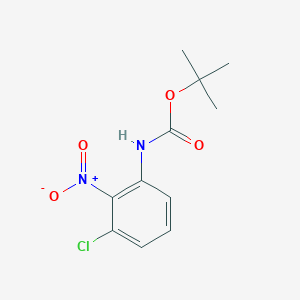

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

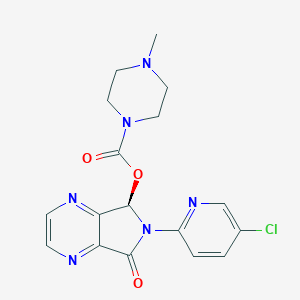

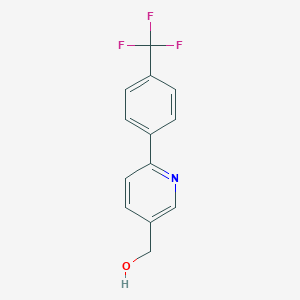

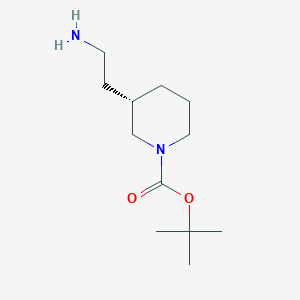

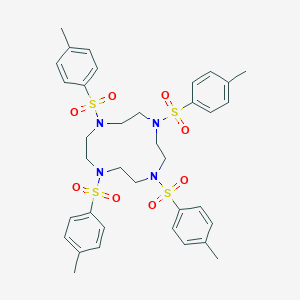

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

![[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)